1-ethyl-4-iodo-3-nitro-1H-pyrazole
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Overview
Description
1-ethyl-4-iodo-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an ethyl group at position 1, an iodine atom at position 4, and a nitro group at position 3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-iodo-3-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-ethyl-3-nitro-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group at position 3 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl group at position 1 can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products Formed
Substitution: 1-ethyl-4-azido-3-nitro-1H-pyrazole.
Reduction: 1-ethyl-4-iodo-3-amino-1H-pyrazole.
Oxidation: 1-carboxy-4-iodo-3-nitro-1H-pyrazole.
Scientific Research Applications
1-ethyl-4-iodo-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory and anticancer agents.
Agrochemistry: It is used in the development of agrochemicals, including herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.
Materials Science: The compound is utilized in the design of novel materials with specific electronic and optical properties, which can be applied in sensors and electronic devices.
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-chloro-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
1-ethyl-4-bromo-3-nitro-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-ethyl-4-iodo-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-ethyl-4-iodo-3-nitro-1H-pyrazole is unique due to the presence of both an iodine atom and a nitro group, which confer distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to undergo substitution reactions, while the nitro group contributes to its redox properties .
Properties
IUPAC Name |
1-ethyl-4-iodo-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTHELXNZNBHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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